molecular formula C18H14N3Na3O13S4 B12806664 Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate CAS No. 364041-90-7

Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12806664
CAS No.: 364041-90-7
M. Wt: 677.6 g/mol
InChI Key: SBELSJCGRODFGD-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, amino, hydroxy, and diazenyl functionalities, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative containing sulfonic acid groups under alkaline conditions.

    Sulfonation: The resulting compound undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce additional sulfonic acid groups.

    Hydroxylation and Amination: Hydroxylation and amination steps are carried out to introduce the hydroxy and amino groups at specific positions on the naphthalene ring.

    Sulfooxyethylation: Finally, the compound is reacted with ethylene oxide and sulfonyl chloride to introduce the sulfooxyethyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing automated reactors to control temperature, pressure, and reaction times. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, forming quinone derivatives.

    Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

    Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Binding to Proteins: The sulfonic acid groups facilitate binding to proteins, altering their structure and function.

    Electron Transfer: The diazenyl group can participate in electron transfer reactions, influencing redox processes.

    Hydrogen Bonding: The hydroxy and amino groups form hydrogen bonds with biological molecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)azo]-
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)diazenyl]

Uniqueness

The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt imparts distinct chemical and physical properties, making it particularly useful in applications requiring specific binding, electron transfer, and hydrogen bonding capabilities.

This detailed article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

364041-90-7

Molecular Formula

C18H14N3Na3O13S4

Molecular Weight

677.6 g/mol

IUPAC Name

trisodium;4-amino-5-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C18H17N3O13S4.3Na/c19-17-16-10(7-13(9-14(16)22)36(25,26)27)8-15(37(28,29)30)18(17)21-20-11-1-3-12(4-2-11)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

SBELSJCGRODFGD-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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